molecular formula C22H25N5OS B2428129 2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole CAS No. 1298111-42-8

2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole

Cat. No.: B2428129
CAS No.: 1298111-42-8
M. Wt: 407.54
InChI Key: DNLHNAWXZBKUQM-UHFFFAOYSA-N
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Description

2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole: is a complex organic compound that features a benzo[d]thiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The benzo[d]thiazole and piperidine intermediates are then coupled using a suitable linker, often involving a carbonyl group to form the methanone bridge.

    Final Assembly: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific receptors or enzymes. Its structure suggests it could be a candidate for developing treatments for neurological disorders or cancers.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar carbonyl bridge but different aromatic rings.

    Cresol: A group of aromatic organic compounds with a hydroxyl group attached to a benzene ring.

Uniqueness

What sets 2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole apart is its combination of three distinct ring systems, which provides a unique scaffold for chemical modifications and potential biological activity. This structural complexity allows for a wide range of functionalization possibilities, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c28-21(26-14-12-25(13-15-26)20-9-3-4-10-23-20)17-6-5-11-27(16-17)22-24-18-7-1-2-8-19(18)29-22/h1-4,7-10,17H,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHNAWXZBKUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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